

Goodyeroside A CAS number and molecular formula

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Compound of Interest

Compound Name: Goodyeroside A

Cat. No.: B13404421

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An In-depth Technical Guide to Goodyeroside A

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Goodyeroside A is a naturally occurring simple aliphatic glucoside. This guide provides comprehensive technical information on its chemical properties, biological activities, and relevant experimental protocols.

Identifier	Value	Reference
CAS Number	211107-44-7	[1]
Molecular Formula	C10H16O8	[1]
Synonyms	(3S)-3-(β-D-glucopyranosyloxy)butanolide, Goodyeroside	[2]

Physicochemical Properties

A summary of the key physicochemical properties of **Goodyeroside A** is provided below. These parameters are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Property	Value
Molecular Weight	264.23 g/mol
Appearance	White crystals
Melting Point	165-166 °C

Biological Activity and Therapeutic Potential

Goodyeroside A has demonstrated significant potential in preclinical studies, particularly in the areas of hepatoprotection and anti-inflammatory action.

Hepatoprotective Effects

Goodyeroside A has shown a significant protective effect on primary cultured rat hepatocytes injured by carbon tetrachloride (CCl₄).^[2] In a study using a rat hepatic oval cell injury model induced by D-galactosamine (GalN), **Goodyeroside A** and its analogs were evaluated for their ability to inhibit hepatocyte injury.^[2] While **Goodyeroside A** itself showed protective activity, its fully acetylated analog, compound 5a, exhibited even more significant hepatoprotective effects in vivo, as indicated by decreased Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels in a Concanavalin A (ConA)-induced acute liver injury model in mice.^[2]

Table 1: In Vivo Hepatoprotective Activity of **Goodyeroside A** (7a) and its Acetylated Analog (5a) in ConA-Induced Liver Injury in Mice^[2]

Treatment Group	Dose (mg/kg)	ALT (U/L)	AST (U/L)
Normal	-	35.4 ± 8.2	89.7 ± 18.5
Model (ConA)	26	2875.6 ± 643.1	3124.3 ± 789.2
Bicyclol (Positive Control)	200	1543.2 ± 456.7	1876.5 ± 512.3
Goodyeroside A (7a)	110	2543.8 ± 589.1	2987.4 ± 678.4
Compound 5a	158	1287.9 ± 398.2	1654.3 ± 453.1

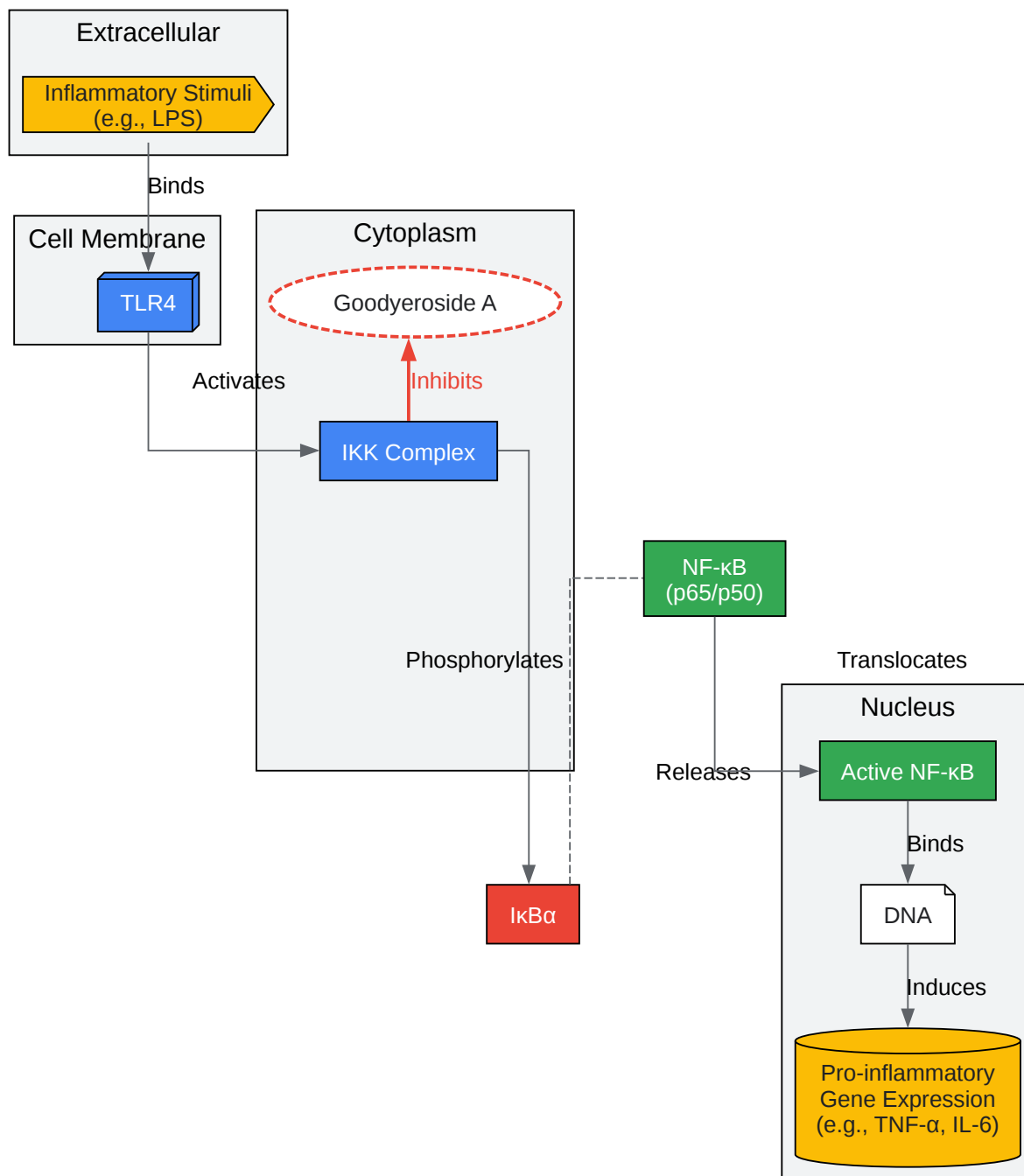
*p < 0.05, **p < 0.01 compared with the model group.

Anti-inflammatory Activity

Goodyeroside A has been found to possess superior anti-inflammatory efficacy compared to its epimer, Kinsenoside.^[3] Its mechanism of action involves the inhibition of the NF-κB signaling pathway, which is a key regulator of the inflammatory response.^[3]

Signaling Pathway

The anti-inflammatory effects of **Goodyeroside A** are mediated through the suppression of the NF-κB signaling pathway. The following diagram illustrates the proposed mechanism.

Goodyeroside A Inhibition of NF- κ B Signaling Pathway[Click to download full resolution via product page](#)

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